molecular formula C26H25N3O5 B5074342 N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Cat. No.: B5074342
M. Wt: 459.5 g/mol
InChI Key: IFFVTPIAKXRCHU-HKOYGPOVSA-N
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Description

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a nitrophenyl group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then reacted with 4-butoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the anilino or nitrophenyl groups.

Scientific Research Applications

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar in structure but lacks the anilino and butoxybenzamide groups.

    4-nitrophenylchloroformate: Contains the nitrophenyl group but has different functional groups attached.

    1,3,4-thiadiazole derivatives: Share some structural similarities and have comparable biological activities.

Uniqueness

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-2-3-17-34-23-15-11-20(12-16-23)25(30)28-24(26(31)27-21-7-5-4-6-8-21)18-19-9-13-22(14-10-19)29(32)33/h4-16,18H,2-3,17H2,1H3,(H,27,31)(H,28,30)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFVTPIAKXRCHU-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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